molecular formula C8H5ClN2O B7763834 2-chloro-1H-quinazolin-4-one

2-chloro-1H-quinazolin-4-one

Cat. No.: B7763834
M. Wt: 180.59 g/mol
InChI Key: CNGRGEDXKHIFIL-UHFFFAOYSA-N
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Description

2-chloro-1H-quinazolin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest in research and industrial applications.

Preparation Methods

The preparation of 2-chloro-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-chloro-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

2-chloro-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, it may be explored for its therapeutic properties and potential use in drug development. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 2-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

2-chloro-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can reveal differences in reactivity, stability, and applications. Some similar compounds include those listed in the PubChem database, which can be identified using 2-D and 3-D similarity searches.

Properties

IUPAC Name

2-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGRGEDXKHIFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.